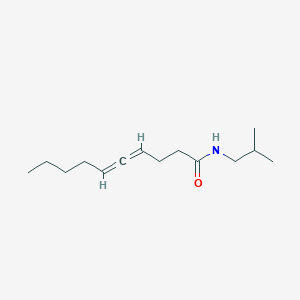

N-(2-methylpropyl)deca-4,5-dienamide

説明

N-(2-methylpropyl)deca-4,5-dienamide is a synthetic organic compound characterized by a 10-carbon aliphatic chain (deca-) containing conjugated double bonds at positions 4 and 5 (dienamide). The 2-methylpropyl (isobutyl) group is attached to the nitrogen atom of the amide moiety. The conjugated diene system may confer unique electronic properties, influencing reactivity and interactions with biological targets such as enzymes or receptors .

特性

CAS番号 |

117345-89-8 |

|---|---|

分子式 |

C14H25NO |

分子量 |

223.35 g/mol |

InChI |

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h7,9,13H,4-6,10-12H2,1-3H3,(H,15,16) |

InChIキー |

MDXLCORVQOOIIY-UHFFFAOYSA-N |

SMILES |

CCCCC=C=CCCC(=O)NCC(C)C |

正規SMILES |

CCCCC=C=CCCC(=O)NCC(C)C |

他のCAS番号 |

117345-89-8 |

製品の起源 |

United States |

科学的研究の応用

Food Industry

Flavoring Agent

Pellitorine is recognized for its use as a flavoring agent in food products. Its unique aromatic properties make it suitable for enhancing the taste of various culinary items. It is particularly noted for its role in stimulating saliva production, which can improve the sensory experience of eating .

Saliva Stimulant

Studies have shown that pellitorine can be incorporated into formulations aimed at treating dry mouth conditions. It acts as a neutral saliva stimulant, making it beneficial in products designed for oral hygiene and gustatory preparations .

Agricultural Applications

Insecticidal Properties

Pellitorine has demonstrated significant insecticidal activity against various pests, particularly Sitophilus oryzae , a common pest of stored grains. Research indicates that the lethal concentration (LC50) required to kill 50% of the tested insect population was found to be approximately 1.92 mg/mL . This level of efficacy positions pellitorine as a potential natural pesticide alternative .

| Compound | Target Pest | LC50 (mg/mL) | Effectiveness |

|---|---|---|---|

| Pellitorine | Sitophilus oryzae | 1.92 | High insecticidal activity |

| Deltamethrin (standard) | Sitophilus oryzae | 0.66 | Standard insecticide comparison |

Pharmacological Applications

TRPV1 Antagonist

Recent studies have identified pellitorine as an antagonist of the TRPV1 ion channel, which plays a role in pain sensation and inflammation. This property suggests potential applications in pain management therapies .

Metabolomic Research

Pellitorine has been included in genomic and metabolomic analyses due to its presence in various plant extracts. Its role as a metabolite indicates its significance in biochemical pathways and potential therapeutic uses .

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal effects of Zanthoxylum zanthoxyloides revealed that the primary bioactive compound, pellitorine, effectively controlled populations of S. oryzae. The study highlighted the compound's neurotoxic effects on insects, contributing to its lethality .

Case Study 2: Flavor Enhancement

In culinary applications, pellitorine's ability to enhance flavor and stimulate saliva production was documented in various formulations aimed at improving food palatability. Its incorporation into food products has been shown to increase consumer satisfaction and overall eating experience .

類似化合物との比較

Research Findings and Limitations

- Pharmacological Gaps: No direct receptor binding or toxicity data are available for the target compound. Predictions based on analogs suggest moderate lipophilicity (LogP ~4.2), which could limit blood-brain barrier penetration compared to ADB-PINACA .

Q & A

Q. Example HPLC Conditions for Purity Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18 (4.6 × 150 mm, 5 µm) | |

| Mobile Phase | ACN / 0.1% TFA in water (20–80% ACN) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm |

Q. Key Reagents for Synthesis

| Reagent | Role | Reference |

|---|---|---|

| HATU | Amide coupling activator | |

| Triethylamine (TEA) | Base for deprotonation | |

| Ethanol (EtOH) | Recrystallization solvent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。